molecular formula C20H22N4O5S B2399351 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide CAS No. 1105248-09-6

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide

Cat. No.: B2399351
CAS No.: 1105248-09-6
M. Wt: 430.48
InChI Key: RQGSONBWBVBMAS-HYXAFXHYSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is a potent and selective covalent inhibitor of c-Jun N-terminal kinase (JNK), specifically targeting the JNK1 isoform. Its mechanism of action involves a reversible covalent bond formation with a cysteine residue (Cys116 in JNK1) near the ATP-binding site, which allows for sustained target engagement and high selectivity over other kinases. This acrylamide-based compound is a key research tool for investigating the JNK signaling pathway's role in cellular processes such as apoptosis, inflammation, and cellular stress response. Researchers utilize this inhibitor in preclinical studies to explore its potential therapeutic applications in conditions like neurodegenerative diseases, cancer , and autoimmune disorders. The compound's design, featuring a benzodioxole moiety and a thienopyrazole scaffold, optimizes its pharmacological properties for cellular and in vivo research. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c1-27-7-6-21-19(26)9-24-20(14-10-30-11-15(14)23-24)22-18(25)5-3-13-2-4-16-17(8-13)29-12-28-16/h2-5,8H,6-7,9-12H2,1H3,(H,21,26)(H,22,25)/b5-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGSONBWBVBMAS-HYXAFXHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C=CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)/C=C\C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Structural Characteristics

The compound features several notable structural elements that contribute to its biological activity:

Structural Element Description
Benzo[d][1,3]dioxole A fused aromatic ring system that may enhance interaction with biological targets.
Thieno[3,4-c]pyrazole A heterocyclic moiety known for various pharmacological effects.
Acrylamide Group Imparts reactivity and potential for enzyme inhibition or receptor binding.
Methoxyethylamino Group Enhances solubility and may influence bioavailability.

Antimicrobial Properties

Recent studies have indicated that derivatives of compounds containing benzo[d][1,3]dioxole exhibit significant antimicrobial activity. For instance, compounds with similar structures have been shown to effectively inhibit the growth of Candida albicans, particularly strains resistant to fluconazole .

Enzyme Inhibition

Research has highlighted the potential of this compound as an inhibitor of various enzymes:

  • Monoamine Oxidase (MAO) : Compounds structurally related to this acrylamide have demonstrated selective inhibition of MAO-B with IC50 values in the low micromolar range . This suggests potential applications in treating neurodegenerative diseases.

Anticancer Activity

Compounds with similar structural motifs have been investigated for their anticancer properties. For example, thiazolidine derivatives have shown promise in preclinical models for their ability to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, proposed mechanisms include:

  • Receptor Binding : The compound may interact with specific receptors involved in cellular signaling pathways.
  • Enzyme Inhibition : It could inhibit key enzymes involved in metabolic processes or pathogen survival.
  • Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to affect oxidative stress levels within cells.

Study 1: Antifungal Efficacy

A study assessed the antifungal efficacy of a related compound against fluconazole-resistant Candida albicans. Results indicated significant inhibition at concentrations as low as 10 µg/mL, suggesting that structural modifications can enhance antifungal activity .

Study 2: Neuroprotective Effects

In vitro studies on neuroblastoma cells treated with a benzo[d][1,3]dioxole derivative revealed a protective effect against oxidative stress-induced apoptosis. The mechanism was linked to upregulation of antioxidant enzymes .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the benzo[d][1,3]dioxole structure can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against both bacterial and fungal strains. Its mechanism of action is believed to involve the disruption of microbial cell membranes or inhibition of essential enzymatic pathways . This suggests potential applications in developing new antimicrobial agents.

Enzyme Inhibition

There is evidence that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For example, compounds with similar structures have been reported to inhibit Mur ligases, which are essential for bacterial cell wall synthesis . This property could be leveraged in antibiotic development.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization processes. The ability to modify the benzo[d][1,3]dioxole moiety allows for the development of various derivatives with potentially enhanced biological activity .

Case Study 1: Anticancer Efficacy

A study conducted on a series of compounds derived from this compound showed significant inhibition of tumor growth in xenograft models. The compounds were administered at varying doses to evaluate their effectiveness and safety profiles.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of synthesized derivatives against Staphylococcus aureus and Candida albicans. Results indicated that certain modifications to the original structure resulted in increased potency against these pathogens.

Comparison with Similar Compounds

Key Observations :

  • Bioavailability : The benzo[d][1,3]dioxol group in the target compound may improve blood-brain barrier penetration compared to simpler aryl groups in 3512 or hydrophilic BHCA .
  • Solubility: The 2-methoxyethylamino substituent enhances aqueous solubility relative to hydrophobic p-tolyl (3512) or thioamide (BHCA) groups.
  • Synthetic Complexity: The thieno-pyrazol ring requires specialized heterocyclic synthesis, contrasting with vancomycin derivatives' functionalization .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3512 BHCA Vancomycin Acrylamide
Molecular Weight* ~500 g/mol ~450 g/mol ~250 g/mol ~1,800 g/mol
LogP (Predicted) 2.1–3.0 3.5–4.0 -1.2 (hydrophilic) 1.5–2.5
Hydrogen Bond Acceptors 8 6 5 20+
Stability Moderate (Z-configuration) Moderate High (thioamide) Low (polymerizable)

*Estimates based on structural analogs.

Key Findings :

  • Stability: The (Z)-acrylamide configuration in the target compound may reduce hydrolytic stability compared to non-stereospecific derivatives like BHCA .
  • Molecular Size : The target compound’s intermediate size (~500 g/mol) balances membrane permeability and target engagement, unlike bulky vancomycin derivatives .

Q & A

Q. How can researchers optimize the synthesis of this acrylamide derivative to improve yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including condensation of benzo[d][1,3]dioxole derivatives with thieno[3,4-c]pyrazole intermediates. Key variables include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics for amide bond formation .
  • Catalysts : Use coupling agents like HATU or EDCI for efficient acrylamide bond formation .
  • Temperature control : Maintain 0–5°C during sensitive steps (e.g., nitration) to minimize side reactions .
  • Purification : Employ gradient HPLC or column chromatography with silica gel (ethyl acetate/hexane) to isolate the product .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., Z/E configuration of the acrylamide double bond) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 419.5 for C23H21N3O3S) and detects impurities .
  • HPLC-PDA : Assesses purity (>95%) and monitors degradation under stress conditions (e.g., acidic/basic hydrolysis) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the thieno-pyrazole core .

Q. How can researchers identify potential biological targets for this compound?

  • Methodological Answer :
  • Molecular Docking : Screen against kinase or GPCR libraries using software like AutoDock Vina to predict binding pockets .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) for target proteins (e.g., MAP kinases) .
  • Enzyme Inhibition Assays : Test activity against enzymes like cyclooxygenase-2 (COX-2) using fluorogenic substrates .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Assay Standardization : Compare IC50 values under identical conditions (pH, temperature, co-solvents) to minimize variability .
  • Cellular vs. Cell-Free Systems : Validate target engagement in live cells (e.g., CETSA or NanoBRET) to confirm in vitro findings .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .

Q. How does the compound’s stability in physiological buffers impact its pharmacokinetic (PK) profiling?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C to assess hydrolysis .
  • Half-Life Determination : Use LC-MS/MS to quantify degradation rates and calculate t1/2 .
  • Stabilization Strategies : Co-administer with cyclodextrins or PEGylation to enhance solubility and reduce hydrolysis .

Q. What computational methods are effective for structure-activity relationship (SAR) studies of this acrylamide scaffold?

  • Methodological Answer :
  • QSAR Modeling : Train models using descriptors like LogP, polar surface area, and H-bond donors to predict bioactivity .
  • Free Energy Perturbation (FEP) : Simulate substitutions (e.g., methoxyethyl vs. methyl groups) to optimize binding affinity .
  • ADMET Prediction : Use tools like SwissADME to forecast permeability, CYP inhibition, and toxicity .

Q. How can researchers address low solubility in aqueous media during in vivo studies?

  • Methodological Answer :
  • Co-Solvent Systems : Formulate with Cremophor EL or D-α-tocopherol PEG succinate (TPGS) for parenteral administration .
  • Amorphous Solid Dispersions : Use spray drying with HPMCAS to enhance bioavailability .
  • Prodrug Design : Introduce phosphate or ester groups to improve water solubility .

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